

# An In-depth Technical Guide to Dansyl-L-leucine

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## Compound of Interest

Compound Name: *Dansyl-L-leucine*

Cat. No.: *B1669802*

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This technical guide provides a comprehensive overview of **Dansyl-L-leucine**, a fluorescently labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for analytical and biochemical applications. This document details the chemical properties, synonyms, and established experimental protocols involving **Dansyl-L-leucine** and the broader application of dansylation in scientific research.

## Chemical Identity and Synonyms

**Dansyl-L-leucine** is a derivative of the amino acid L-leucine, covalently modified with a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl). This modification imparts fluorescent properties to the molecule, making it a valuable tool in various detection and quantification assays.

Synonyms:

- 5-DIMETHYLAMINONAPHTHALENE-1-SULFONYL-L-LEUCINE[1][2]
- Dansylleucine[1][2]
- Dns-Leu-OH[1][3][4]
- (S)-2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]-4-methylvaleric acid[1]
- (2S)-2-[[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid (IUPAC Name)[1]

- ((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-leucine[5]
- (2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]-4-methylpentanoic acid[2][4]

## Physicochemical Properties

A summary of the key quantitative data for **Dansyl-L-leucine** is presented in the table below. These properties are essential for preparing solutions and designing experiments.

Property	Value	Source(s)
CAS Number	1100-22-7	[1][4][5][6][7]
Molecular Formula	C18H24N2O4S	[1][4][5][7]
Molecular Weight	364.46 g/mol	[1][4][7][8]
Purity	>97.0% to >99.54% (Typically >98.0% by HPLC)	[1][3][5][6][7]
Appearance	Light yellow to orange powder or crystals	[3][6][7]
Melting Point	124.0 to 127.0 °C	[1][2][3][4]
Boiling Point	545°C at 760 mmHg	[1]
Density	1.256 g/cm <sup>3</sup>	[1]
Solubility	Soluble in DMSO (250 mg/mL), requires sonication.	[8]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[6]

## Experimental Protocols

The primary application of **Dansyl-L-leucine** and related dansylated compounds is in the fluorescent labeling of primary and secondary amines, particularly for the analysis of amino acids, peptides, and proteins. The underlying chemical reaction is known as dansylation.

This protocol describes the derivatization of amino acids with dansyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

- Amino acid standard or sample
- Dansyl chloride (DNS-Cl) solution (e.g., 50 mM in acetonitrile)[3]
- Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[3]
- Acetonitrile (ACN)[3]
- Methanol (MeOH)
- Ammonium hydroxide (10% v/v in water) to quench the reaction[3]
- Formic acid

Procedure:

- Sample Preparation: Prepare the amino acid sample in a suitable solvent. For biological samples, an extraction with ACN/MeOH may be necessary.
- Derivatization Reaction:
  - Immediately before use, mix equal volumes of the 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and the 50 mM dansyl chloride solution.[3]
  - In a microcentrifuge tube or a well of a 96-well plate, add 25  $\mu$ L of the amino acid sample.
  - Add 50  $\mu$ L of the freshly prepared dansyl chloride/buffer mixture to the sample.[3]
  - Mix thoroughly by pipetting.
  - Seal the reaction vessel to prevent evaporation.
  - Incubate at room temperature (25°C) for 60 minutes with shaking, or in the dark for 30 minutes.[3] Some protocols may use elevated temperatures (e.g., 80°C for 30 minutes) to

accelerate the reaction.

- Quenching the Reaction:
  - Add 10  $\mu$ L of 10% ammonium hydroxide to the reaction mixture to quench the unreacted dansyl chloride.[3]
- Preparation for HPLC:
  - The sample is now ready for injection into an HPLC system. Dilution with a suitable solvent, such as 40% acetonitrile with 0.01% formic acid, may be required.[3]

#### HPLC Analysis:

- Column: A C8 or C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water with a buffer such as phosphoric acid or formic acid.[8]
- Detection: Fluorescence detector with excitation and emission wavelengths around 324 nm and 559 nm, respectively. UV detection at 214, 246, or 325 nm is also possible.

The dansyl method is a classic technique for identifying the N-terminal amino acid of a peptide or protein.

#### Procedure:

- Reaction: The free amino group at the N-terminus of the peptide or protein is reacted with dansyl chloride under alkaline conditions (pH 9.5-10).[9]
- Hydrolysis: The resulting dansylated peptide/protein is subjected to total acid hydrolysis. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.
- Identification: The fluorescent dansyl-amino acid is then identified by thin-layer chromatography (TLC) on polyamide sheets or by HPLC, by comparing its migration or retention time to that of known dansyl-amino acid standards.

## Diagrams

The following diagram illustrates the general workflow for the dansylation of an amino acid for analytical purposes.

Caption: General workflow for the dansylation of amino acids for HPLC analysis.

**Dansyl-L-leucine** can be used in studies of chiral recognition. The following diagram illustrates the binding interaction of **Dansyl-L-leucine** with a chiral selector, such as a cyclodextrin or a polymeric micelle, leading to separation from its D-enantiomer.

Caption: Logical diagram of chiral recognition and separation of Dansyl-leucine enantiomers.

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